3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, also known as BCH, is a compound with the molecular formula C8H13NO2 . It is a potent activator of mitochondrial glutaminase, and its action requires an intact organelle structure .
Synthesis Analysis
The synthesis of this compound has been compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid in terms of specificity to the Na±independent membrane transport system L of the Ehrlich ascites tumor cell and of the rat hepatoma cell line HTC .Molecular Structure Analysis
The molecular weight of this compound is 173.21 g/mol . The compound has a complex structure with four defined atom stereocenters .Chemical Reactions Analysis
The compound has been involved in Diels-Alder reactions, where it was converted in two steps to 2-azabicyclo[2.2.1]heptane-3-carboxylic acid . It also plays a role in the activation of mitochondrial glutaminase .Physical and Chemical Properties Analysis
The compound has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Innovative methods have been developed for synthesizing various derivatives of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating advancements in stereostructure and stereochemistry. For instance, Palkó et al. (2005) explored the synthesis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers, emphasizing the importance of IR and NMR spectroscopy in determining their structures (Palkó, Sándor, Sohár, & Fülöp, 2005). Similarly, Stájer et al. (2004) and Park et al. (2008) conducted structural analysis of various analogues using spectroscopic techniques, furthering the understanding of their stereochemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004); (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).
Chemical Reactions and Applications
- Reactivity and Functionalization : Research has also been conducted on the reactions of this compound with other compounds. For example, Stájer et al. (1984) investigated the reactions of this compound with other reagents, leading to the preparation of various heterocycles, showcasing its potential in synthetic organic chemistry (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).
Transport Applications
- Cellular Uptake and Transport : The compound's interaction with cell transport systems has been a topic of interest. Christensen et al. (1983) examined the specificity of this compound and its isomers to the Na+-independent membrane transport system, highlighting its potential role in amino acid transport in cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Mechanism of Action
Target of Action
The primary target of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is the cellular uptake of known system-specific amino acids . It has been found to be more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of test cells .
Mode of Action
This compound acts by inhibiting the cellular uptake of known system-specific amino acids . This inhibitory action makes it more reactive than the bicycloheptane analogue with the Na±independent amino acid transport system of the test cells .
Biochemical Pathways
The compound affects the biochemical pathways related to the transport of nonpolar amino acids across cell membranes . It acts as an insulin-releasing factor and also inhibits the flavoprotein amino acid oxidases .
Pharmacokinetics
The pharmacokinetic properties of 3-Aminobicyclo[22Its inhibitory action on the cellular uptake of known system-specific amino acids suggests that it may have significant interactions with cellular transport systems .
Result of Action
The molecular and cellular effects of this compound’s action include the blockage of the transport of nonpolar amino acids across cell membranes . It also acts as an insulin-releasing factor and inhibits the flavoprotein amino acid oxidases , which could have significant impacts on cellular metabolism and signaling.
Safety and Hazards
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYLGUSANAWARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997541 | |
Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76198-36-2 | |
Record name | 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40997541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-2-NORBORNANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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